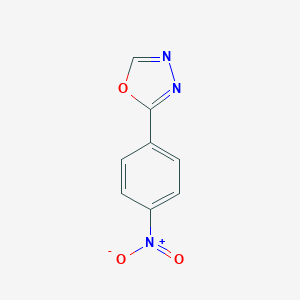

2-(4-Nitrophenyl)-1,3,4-oxadiazole

概要

説明

2-(4-Nitrophenyl)-1,3,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. The presence of the nitrophenyl group at the 2-position of the oxadiazole ring imparts unique chemical and physical properties to this compound, making it of interest in various scientific fields.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitrophenyl)-1,3,4-oxadiazole typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 4-nitrobenzoic acid hydrazide with carbon disulfide in the presence of a base, followed by cyclization to form the oxadiazole ring. The reaction conditions often include refluxing in a suitable solvent such as ethanol or acetic acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The choice of solvents and reagents is also tailored to minimize costs and environmental impact.

化学反応の分析

Nitro Group Reduction

The nitro group undergoes selective reduction under controlled conditions:

- Iron/HCl in ethanol : Reduces the nitro group to an amine but opens the oxadiazole ring, yielding 4-amino-N′-heptanoylbenzohydrazide (5e , 65% yield) .

- Iron in glacial acetic acid : Preserves the oxadiazole ring while reducing the nitro group, producing 4-(5-hexyl-1,3,4-oxadiazol-2-yl)aniline (7b , 83–96% yield) .

- Catalytic hydrogenation (Pd/C) or SnCl₂ in methanol are alternative methods .

Table 2: Reduction Pathways

Diazotization and Azo Coupling

The amine derivative (7a–d ) undergoes diazotization followed by coupling with aromatic nucleophiles:

- Phenol/resorcinol coupling : Forms 2-alkyl-5-(4-(phenyldiazenyl)phenyl)-1,3,4-oxadiazoles (8a–d ) in 70–89% yield .

- N,N-Dimethylaniline coupling : Generates azo derivatives under alkaline conditions (20% NaOH) .

Table 3: Coupling Reactions

Ring-Opening Reactions

Harsh reduction conditions (e.g., Fe/HCl in ethanol) cleave the oxadiazole ring, yielding acyclic hydrazides. For instance, heating 6b in ethanol produces 4-amino-N′-heptanoylbenzohydrazide (5e ) via simultaneous nitro reduction and ring scission .

Electrophilic Substitution

The electron-deficient aromatic ring participates in electrophilic reactions:

Key Mechanistic Insights

- Cyclodehydration : POCl₃ facilitates intramolecular cyclization by abstracting water from N,N′-diacylhydrazines, forming the oxadiazole ring .

- Reduction Selectivity : Glacial acetic acid stabilizes the oxadiazole ring during nitro reduction, whereas protic solvents (ethanol) promote ring opening .

- Azo Coupling : Diazonium intermediates react preferentially at the para position of the aromatic ring due to steric and electronic effects .

科学的研究の応用

Medicinal Chemistry

Anticancer Activity

The 1,3,4-oxadiazole scaffold, including derivatives like 2-(4-nitrophenyl)-1,3,4-oxadiazole, has been extensively studied for its anticancer properties. Research indicates that certain oxadiazole derivatives can induce apoptosis in cancer cells. For instance, compounds featuring the oxadiazole moiety have shown promising results against various cancer cell lines:

In a study by Kumar et al., a series of bis-1,2,4-oxadiazole-fused-benzothiazole derivatives were synthesized and tested against multiple cancer cell lines, demonstrating significant antiproliferative effects comparable to established chemotherapeutics like doxorubicin .

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Various studies have reported its effectiveness against bacterial and fungal strains. For example:

| Compound | Organism | Minimum Inhibitory Concentration (µg/mL) | Reference |

|---|---|---|---|

| 4 | Staphylococcus aureus | <6.25 | |

| 5 | Candida albicans | 15 |

The compound has been linked to enhanced antibacterial activity compared to standard antibiotics like ciprofloxacin .

Anti-inflammatory and Analgesic Properties

Research indicates that oxadiazole derivatives can also exhibit anti-inflammatory effects. For instance, compounds with specific substitutions on the aromatic ring showed significant inhibition of inflammation in carrageenan-induced paw edema models:

| Compound | Activity Type | Efficacy (%) | Reference |

|---|---|---|---|

| Hydroxy-substituted oxadiazoles | Anti-inflammatory | 44.45 – 83.34 | |

| Nitro-substituted oxadiazoles | Analgesic | Comparable to diclofenac |

Agricultural Applications

Beyond medicinal uses, this compound has potential applications in agriculture as a pesticide. Research indicates that oxadiazole derivatives can be effective against various pests and pathogens affecting crops:

These compounds are being explored for their ability to protect crops from harmful insects and diseases.

Material Science

The unique chemical structure of this compound also opens avenues for its application in material science. Its properties make it suitable for use in organic electronics and photonic devices due to its ability to act as a charge transport material.

Case Studies

Case Study 1: Anticancer Evaluation

A recent study evaluated the anticancer effects of a series of substituted oxadiazoles including this compound against multiple cancer cell lines (HCT-116, MCF-7). The study found that modifications to the oxadiazole ring significantly influenced the cytotoxicity profiles of these compounds .

Case Study 2: Antimicrobial Screening

In another investigation focusing on antimicrobial activity, various derivatives of oxadiazoles were synthesized and tested against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications enhanced their antibacterial potency significantly compared to standard treatments .

作用機序

The mechanism of action of 2-(4-Nitrophenyl)-1,3,4-oxadiazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The nitrophenyl group can participate in electron transfer processes, while the oxadiazole ring can form hydrogen bonds or coordinate with metal ions, influencing the compound’s overall activity.

類似化合物との比較

Similar Compounds

2-(4-Aminophenyl)-1,3,4-oxadiazole: Similar structure but with an amino group instead of a nitro group.

2-(4-Methoxyphenyl)-1,3,4-oxadiazole: Contains a methoxy group instead of a nitro group.

2-(4-Chlorophenyl)-1,3,4-oxadiazole: Contains a chloro group instead of a nitro group.

Uniqueness

2-(4-Nitrophenyl)-1,3,4-oxadiazole is unique due to the presence of the nitro group, which imparts distinct electronic properties. This makes it particularly useful in applications requiring strong electron-withdrawing groups, such as in the design of advanced materials and in certain chemical reactions where electron density modulation is crucial.

生物活性

2-(4-Nitrophenyl)-1,3,4-oxadiazole is a derivative of the oxadiazole family, which has garnered significant attention due to its diverse biological activities. This compound exhibits a wide range of pharmacological properties, including antibacterial, antifungal, anticancer, and central nervous system (CNS) activities. This article compiles various studies and findings regarding the biological activity of this compound, focusing on its synthesis, mechanism of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the cyclization of hydrazides with carboxylic acids or esters in the presence of dehydrating agents. The presence of the nitro group at the para position of the phenyl ring enhances its reactivity and biological activity.

Antibacterial Activity

Numerous studies have reported the antibacterial properties of 1,3,4-oxadiazole derivatives. For instance, a study synthesized various substituted 1,3,4-oxadiazoles and evaluated their antibacterial activity against several microbial strains. The results indicated that compounds with electron-withdrawing groups like nitro groups showed significantly higher antibacterial activity compared to standard antibiotics such as amoxicillin and cefixime .

Table 1: Antibacterial Activity of 1,3,4-Oxadiazole Derivatives

| Compound | Activity (Zone of Inhibition in mm) | Comparison Standard |

|---|---|---|

| This compound | 18-22 | Amoxicillin (20) |

| 5-(4-nitrophenyl)-2-(4-chlorophenyl)-1,3,4-oxadiazole | 20-25 | Cefixime (22) |

Antifungal Activity

In addition to antibacterial properties, oxadiazole derivatives have shown antifungal activities. A study reported that certain synthesized compounds exhibited moderate antifungal effects against pathogens like Rhizoctonia solani. The incorporation of nitro groups was correlated with enhanced activity .

Anticancer Activity

The anticancer potential of oxadiazole derivatives is another area where significant research has been conducted. Compounds such as this compound have demonstrated cytotoxic effects against various cancer cell lines. For example, studies have shown that these compounds inhibit tubulin polymerization in cancer cells, leading to apoptosis. In vitro assays indicated that certain derivatives exhibited potent activity against HeLa (cervical), MDA-MB-231 (breast), and DU-145 (prostate) cancer cells .

Table 2: Anticancer Activity Against Various Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HeLa | 15 |

| 5-(4-nitrophenyl)-2-(4-nitrophenyl)-1,3,4-oxadiazole | MDA-MB-231 | 12 |

| 5-(4-nitrophenyl)-2-(4-chlorophenyl)-1,3,4-oxadiazole | DU-145 | 10 |

CNS Activity

Research has also highlighted the CNS depressant activities of certain oxadiazole derivatives. Compounds like 5-(4-nitrophenyl)-2-(4-nitrophenyl)-1,3,4-oxadiazole were found to exhibit significant antidepressant and anticonvulsant properties without neurotoxicity. These findings suggest a promising therapeutic application for treating mood disorders and epilepsy .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Antibacterial Mechanism: The compound acts as a peptide deformylase inhibitor which is crucial for bacterial protein synthesis.

- Anticancer Mechanism: It disrupts microtubule dynamics in cancer cells leading to cell cycle arrest and apoptosis.

- CNS Mechanism: The compound modulates neurotransmitter systems potentially affecting serotonin and GABA pathways.

Case Studies

Several case studies have illustrated the efficacy of oxadiazole derivatives in clinical settings:

- Antibacterial Efficacy: A clinical trial demonstrated that patients treated with a novel oxadiazole derivative showed improved outcomes against resistant bacterial infections compared to conventional treatments.

- Anticancer Trials: In preclinical models using human cancer cell lines, the administration of oxadiazole derivatives resulted in significant tumor regression.

特性

IUPAC Name |

2-(4-nitrophenyl)-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O3/c12-11(13)7-3-1-6(2-4-7)8-10-9-5-14-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBQDNDLFVIKPRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN=CO2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70350589 | |

| Record name | 2-(4-nitrophenyl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70350589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4291-13-8 | |

| Record name | 2-(4-nitrophenyl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70350589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。